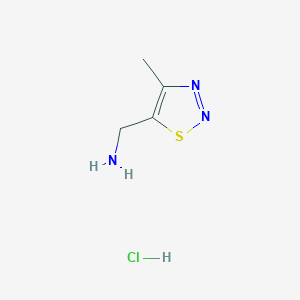
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
Cat. No. B7952210
M. Wt: 165.65 g/mol
InChI Key: JLMFQDADTCRURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06194444B1
Procedure details


To 50 ml of acetonitrile were added 7.0 g (47 mmol) of 5-chloromethyl-4-methyl-1,2,3-thiadiazole and 9.0 g (94 mmol) of sodium formimide. After stirring the resulting mixture for 16 hours with heating under reflux, the reaction mixture was cooled to the room temperature, a saturated aqueous solution of sodium chloride was added, the objective product was extracted with ethyl acetate, the organic layer was washed with water and dried, and the solvent was distilled off under reduced pressure. Then, while stirring the resulting crystalline product together with 40 ml of water, 30 ml of concentrated hydrochloric acid was added. After ten minutes, water and hydrochloric acid were distilled off, and the residue was washed with ethyl acetate. Thus, 6.6 g of the objective compound was obtained.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[S:7][N:6]=[N:5][C:4]=1[CH3:8].[Na].[Cl-].[Na+].C(#[N:14])C>>[ClH:1].[NH2:14][CH2:2][C:3]1[S:7][N:6]=[N:5][C:4]=1[CH3:8] |f:2.3,5.6,^1:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=C(N=NS1)C
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the resulting mixture for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the objective product was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, while stirring the resulting crystalline product together with 40 ml of water, 30 ml of concentrated hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After ten minutes
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
water and hydrochloric acid were distilled off
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC1=C(N=NS1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g | |
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

